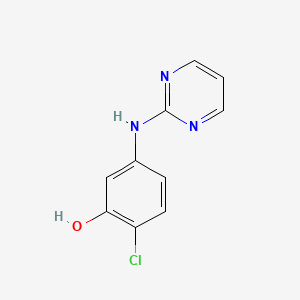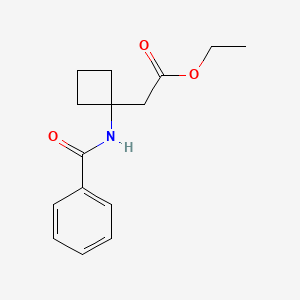
Ethyl 2-(1-benzamidocyclobutyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-benzamidocyclobutyl)acetate is an organic compound that belongs to the class of cyclobutyl esters This compound is characterized by the presence of a cyclobutane ring, an ethyl ester group, and a benzoylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzamidocyclobutyl)acetate typically involves the reaction of cyclobutanone with benzoyl chloride to form 1-(benzoylamino)cyclobutanone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(1-benzamidocyclobutyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Ethyl 2-(1-benzamidocyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(1-benzamidocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethyl[1-(benzoylamino)cyclopropyl]acetate: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Ethyl[1-(benzoylamino)cyclopentyl]acetate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Ethyl[1-(benzoylamino)cyclohexyl]acetate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
Ethyl 2-(1-benzamidocyclobutyl)acetate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
ethyl 2-(1-benzamidocyclobutyl)acetate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-13(17)11-15(9-6-10-15)16-14(18)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18) |
InChI 键 |
LPNZONUAOXUBEQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CCC1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

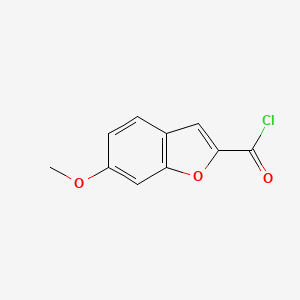
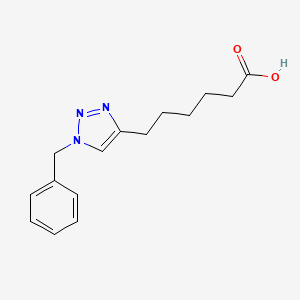
![Methyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B8595845.png)
![Methyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B8595849.png)
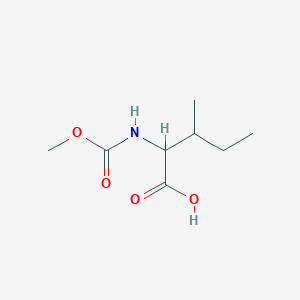

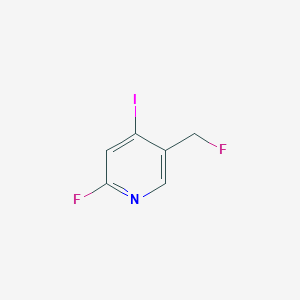
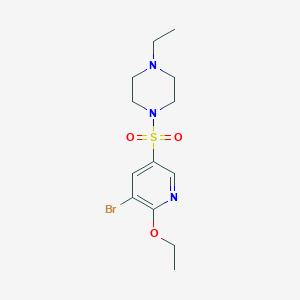

![2-Oxazolidinone, 5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-iodo-5-(trifluoromethyl)phenyl]methyl]-4-methyl-, (4S,5R)-](/img/structure/B8595898.png)

![N-(4-Chlorobenzyl)-2-(3-hydroxy-3-phenyl-1-propyn-1-yl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8595924.png)
![4-[(3-Bromopropyl)sulfanyl]-2-nitroaniline](/img/structure/B8595928.png)
